molecular formula C26H28N2O9 B049433 Nauclecoside CAS No. 121880-11-3

Nauclecoside

Cat. No. B049433
M. Wt: 512.5 g/mol
InChI Key: YBOINZVFMANTIG-GYXKPNEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nauclecoside is a natural compound that is found in the leaves of the plant Nauclea latifolia. This compound has been found to have significant biological activity, making it a promising candidate for research in the field of medicine.

Mechanism Of Action

The mechanism of action of Nauclecoside is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) which are involved in the inflammatory response. It has also been found to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

Nauclecoside has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, Nauclecoside has been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.

Advantages And Limitations For Lab Experiments

One of the advantages of using Nauclecoside in lab experiments is that it is a natural compound, making it less toxic than synthetic compounds. Additionally, it has been found to have significant biological activity, making it a promising candidate for research. However, one of the limitations of using Nauclecoside in lab experiments is that it is difficult to extract and purify, making it expensive to use.

Future Directions

There are many future directions for research on Nauclecoside. One direction is to study its potential as a treatment for cancer. Another direction is to study its potential as a treatment for arthritis and other inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of Nauclecoside and its effects on the body.

Synthesis Methods

Nauclecoside can be extracted from the leaves of Nauclea latifolia using various methods. One of the most commonly used methods is the Soxhlet extraction method, where the leaves are boiled in a solvent until the compound is extracted. Another method is the maceration method, where the leaves are soaked in a solvent for a period of time until the compound is extracted. Once the compound is extracted, it can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

Nauclecoside has been found to have significant biological activity, making it a promising candidate for research in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, arthritis, and chronic pain.

properties

CAS RN

121880-11-3

Product Name

Nauclecoside

Molecular Formula

C26H28N2O9

Molecular Weight

512.5 g/mol

IUPAC Name

(1R,18R,19R)-19-ethenyl-16-hydroxy-18-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,20-hexaen-14-one

InChI

InChI=1S/C26H28N2O9/c1-2-11-14-9-16-19-13(12-5-3-4-6-15(12)27-19)7-8-28(16)23(33)18(14)24(34)36-25(11)37-26-22(32)21(31)20(30)17(10-29)35-26/h2-6,9,11,16-17,20-22,25-27,29-32,34H,1,7-8,10H2/t11-,16-,17-,20-,21+,22-,25+,26+/m1/s1

InChI Key

YBOINZVFMANTIG-GYXKPNEHSA-N

Isomeric SMILES

C=C[C@H]1[C@@H](OC(=C2C1=C[C@@H]3C4=C(CCN3C2=O)C5=CC=CC=C5N4)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

SMILES

C=CC1C(OC(=C2C1=CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4)O)OC6C(C(C(C(O6)CO)O)O)O

Canonical SMILES

C=CC1C(OC(=C2C1=CC3C4=C(CCN3C2=O)C5=CC=CC=C5N4)O)OC6C(C(C(C(O6)CO)O)O)O

synonyms

nauclecoside

Origin of Product

United States

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